molecular formula C19H24N2O3 B1630385 Dilevalol CAS No. 72487-32-2

Dilevalol

Cat. No. B1630385
CAS RN: 72487-32-2
M. Wt: 328.4 g/mol
InChI Key: SGUAFYQXFOLMHL-ACJLOTCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dilevalol is a member of salicylamides.
A salicylamide derivative that is a non-cardioselective blocker of BETA-ADRENERGIC RECEPTORS and ALPHA-1 ADRENERGIC RECEPTORS.

Scientific Research Applications

Hemodynamic and Cardiovascular Effects

Dilevalol, an R,R-isomer of labetalol, is known for its unique pharmacological properties, including β2-receptor stimulation and α-receptor blocking. Research indicates that dilevalol significantly lowers both systolic and diastolic blood pressure without altering renal blood flow (RBF) or glomerular filtration rate (GFR), thus preserving renal function in patients with mild-to-moderate essential hypertension (Baba, Murabayashi, Aoyagi, & Ishizaki, 2004). Additionally, a comparison of dilevalol and carteolol, another hypertension medication, showed dilevalol's potential in causing a greater decrease in total renal vascular resistance with less reduction in GFR compared to carteolol (Baba, Murabayashi, Tomiyama, & Takebe, 2004).

Pharmacodynamics During Physical Activity

A study assessing the effects of dilevalol versus propranolol on hemodynamics in healthy volunteers highlighted the β2-adrenoceptor agonist activity of dilevalol. This activity was expressed at rest, inducing vasodilation and counteracting β-adrenoceptor blockade-induced negative chronotropic and inotropic effects. However, during sub-maximal exercise, only the β-adrenoceptor antagonist activity of dilevalol was apparent (Bellisant, Annane, Thuillez, & Giudicelli, 2004).

Impact on Emotional Stress-Induced Hemodynamic Changes

Research on the effects of dilevalol on hemodynamic changes induced by emotional stress in patients with labile hypertension showed that dilevalol decreased total peripheral resistance at rest and diastolic blood pressure, revealing its vasodilating action (Rüddel, Langewitz, Bähr, Düsterwald, & Schächinger, 2004).

Synthesis and Industrial Application

A study detailed the novel commercial process for the preparation of dilevalol, highlighting the laboratory observation of acid-induced racemization of benzylic carbinol (epimerization) and subsequent reactor modification for a cost-efficient, industrial-scale process (Cerami, Gala, Hou, Kalliney, Mas, Nyce, Peer, & Wu, 2000).

Role in Antihypertensive Therapy

Dilevalol, as part of a third division of β-blockers with peripheral vasodilator activity, contributes to a reduction in peripheral resistance and less reduction in cardiac output. The combination of pharmacological effects from drugs like dilevalol offers an additional means of lowering blood pressure, potentially modifying hemodynamics more favorably (Prichard & Tomlinson, 2012).

properties

IUPAC Name

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUAFYQXFOLMHL-ACJLOTCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2043828
Record name (R,R)-Dilevalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dilevalol

CAS RN

75659-07-3, 72487-32-2
Record name (+)-Labetalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75659-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilevalol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075659073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-Dilevalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,R*)-(±)-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DILEVALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6629XE33T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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